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Compound of Interest

Compound Name: N,1-Dimethyl-L-tryptophan

Cat. No.: B15127308 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for N,1-Dimethyl-L-tryptophan. Due to the limited availability of direct experimental data for

this specific molecule in publicly accessible databases, this document leverages data from

closely related analogs, namely L-tryptophan, N-methyl-L-tryptophan, and 1-methyl-L-

tryptophan, to project the spectral characteristics. This guide also outlines detailed, generalized

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectra, and presents a hypothetical synthetic pathway.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative NMR and IR data for N,1-Dimethyl-
L-tryptophan. These predictions are based on the analysis of spectral data from L-tryptophan

and its methylated derivatives.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of N,1-Dimethyl-L-tryptophan is expected to show distinct signals

corresponding to the protons in its structure. The chemical shifts are influenced by the electron-

donating methyl groups at the indole nitrogen (N1) and the alpha-amino nitrogen.
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Notes

H-2 (indole) ~7.1 s
Singlet, due to no

adjacent protons.

H-4 (indole) ~7.6 d
Doublet, coupled to H-

5.

H-5 (indole) ~7.1 t
Triplet, coupled to H-4

and H-6.

H-6 (indole) ~7.2 t
Triplet, coupled to H-5

and H-7.

H-7 (indole) ~7.5 d
Doublet, coupled to H-

6.

α-H ~3.8 dd
Doublet of doublets,

coupled to β-protons.

β-H ~3.3 m

Multiplet,

diastereotopic

protons.

N-CH₃ ~2.4 s
Singlet, protons of the

N-methyl group.

1-CH₃ (indole) ~3.7 s
Singlet, protons of the

1-methyl group.

COOH ~10-12 br s
Broad singlet, acidic

proton.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reflect the carbon framework of the molecule, with the methyl

substitutions causing notable shifts.
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Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Notes

C=O ~175 Carboxylic acid carbonyl.

C-2 (indole) ~128

C-3 (indole) ~108

C-3a (indole) ~129

C-4 (indole) ~119

C-5 (indole) ~121

C-6 (indole) ~122

C-7 (indole) ~111

C-7a (indole) ~137

α-C ~65

β-C ~28

N-CH₃ ~40

1-CH₃ (indole) ~32

Predicted IR Absorption Data
The IR spectrum provides information about the functional groups present in the molecule.
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Functional Group
Predicted Absorption Range

(cm⁻¹)
Vibrational Mode

O-H (Carboxylic Acid) 3300-2500 (broad) Stretching

C-H (aromatic) 3100-3000 Stretching

C-H (aliphatic) 3000-2850 Stretching

C=O (Carboxylic Acid) 1725-1700 Stretching

C=C (aromatic) 1600-1450 Stretching

C-N 1350-1000 Stretching

Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of N,1-Dimethyl-L-
tryptophan.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of N,1-Dimethyl-L-tryptophan.

Materials:

N,1-Dimethyl-L-tryptophan sample

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve 5-10 mg of N,1-Dimethyl-L-tryptophan in approximately 0.6

mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully

dissolved.
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Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Tune the probe for the appropriate nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 64) to obtain

a good signal-to-noise ratio.

Process the spectrum by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to

the lower natural abundance of ¹³C.

Process the spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of N,1-Dimethyl-L-tryptophan.

Materials:
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N,1-Dimethyl-L-tryptophan sample

FTIR spectrometer

Sample holder (e.g., KBr pellet press or ATR accessory)

Potassium bromide (KBr), spectroscopic grade (for pellet method)

Procedure (ATR Method):

Background Spectrum: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid N,1-Dimethyl-L-tryptophan sample

onto the ATR crystal.

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the

crystal. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations
Hypothetical Synthesis Workflow
The following diagram illustrates a potential synthetic route for N,1-Dimethyl-L-tryptophan,

starting from L-tryptophan. This pathway involves two key methylation steps.
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Caption: A plausible synthetic workflow for N,1-Dimethyl-L-tryptophan.

Logical Relationship of Spectroscopic Analysis
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This diagram shows the logical flow from the molecular structure to the interpretation of its

spectroscopic data.
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Caption: The process of spectroscopic analysis for structural determination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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